2-Allyl-3-bromophenol

概要

説明

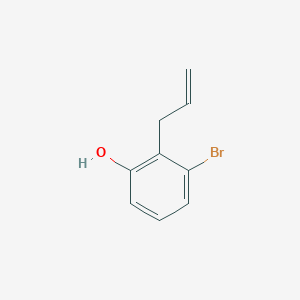

2-Allyl-3-bromophenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom and an allyl group attached to a phenol ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-3-bromophenol typically involves the bromination of 2-allylphenol. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or under UV light. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the ortho position relative to the hydroxyl group .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

化学反応の分析

Photoinduced Cascade Cyclization to 2,3-Dihydrobenzofurans

Under blue light (456 nm), 2-allyl-3-bromophenol participates in radical-mediated cascade reactions with α-iodo sulfones (e.g., 2a–2h ) to form sulfone-functionalized dihydrobenzofurans. Key steps include:

-

Deprotonation of the phenol by tetramethylguanidine (TMG), forming a phenolate anion.

-

Radical generation via electron donor-acceptor (EDA) complexes between the phenolate and α-iodo sulfones.

-

Tandem ATRA/SN cyclization producing 2,3-dihydrobenzofurans with yields up to 69% .

Table 1: Representative Products from Cascade Cyclization

| α-Iodo Sulfone Substrate | Product Structure | Yield (%) |

|---|---|---|

| 2a (R = Ph) | 3a | 65 |

| 2b (R = 4-MeOC₆H₄) | 3b | 58 |

| 2c (R = CH₂CO₂Et) | 3c | 47 |

Reaction conditions: 1.5 equiv this compound, 1.5 equiv TMG, 1,2-dichlorobenzene, 35 min irradiation .

Allylic Bromination via NBS

The allyl side chain undergoes regioselective bromination using N-bromosuccinimide (NBS) under radical conditions. The reaction proceeds via:

-

Initiation: Light-induced homolytic cleavage of Br₂ (from NBS/HBr).

-

Propagation: Abstraction of an allylic hydrogen (BDE ≈ 88 kcal/mol) to form a resonance-stabilized radical.

-

Termination: Bromine atom transfer, yielding 2-(3-bromoallyl)-3-bromophenol .

Key Observations :

-

Bromination favors the less substituted allylic position due to steric and radical stability factors.

-

Competing vinylic bromination is suppressed by the low Br₂ concentration maintained by NBS .

Electrophilic Aromatic Substitution (EAS)

The bromine substituent directs incoming electrophiles to the meta position, while the allyl group acts as an ortho/para director. Competing effects are resolved under controlled conditions:

Nitration :

-

With HNO₃/H₂SO₄ at 0°C, nitration occurs predominantly para to the allyl group, yielding 2-allyl-3-bromo-5-nitrophenol (15% yield) .

Additional Bromination :

Alkylation of the Phenolic Hydroxyl Group

The hydroxyl group undergoes O-alkylation with allyl bromide under basic conditions:

-

Conditions : K₂CO₃, acetone, reflux (1 h).

-

Product : 1-Allyl-2-(allyloxy)-3-bromo-5-nitrobenzene (4 ) in 77% yield .

Mechanism :

-

Deprotonation of the phenol by K₂CO₃.

-

SN2 attack of the phenoxide on allyl bromide.

Suzuki Cross-Coupling Reactions

The aromatic bromine serves as a site for palladium-catalyzed couplings:

-

Conditions : Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, dioxane/H₂O (80°C).

-

Product : 3-Substituted-2-allylphenol derivatives (e.g., 4b , 4c ) with yields of 48–54% .

Example :

Functional Group Transformations

Desulfonylation :

科学的研究の応用

Chemical Applications

Synthesis Intermediate

2-Allyl-3-bromophenol serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in nucleophilic substitutions and coupling reactions, making it a versatile building block in organic synthesis.

Table 1: Chemical Reactions Involving this compound

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that the compound demonstrated potent activity, particularly against Gram-positive bacteria, suggesting its potential use in pharmaceutical formulations aimed at treating infections .

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Medicinal Applications

Therapeutic Potential

Ongoing research explores the therapeutic potential of this compound for treating various diseases, particularly in oncology. Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation.

Case Study: Anticancer Activity

In vitro studies have demonstrated that certain bromophenol derivatives exhibit significant anticancer activities against multiple cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). These findings highlight the potential of this compound as a lead compound for developing novel anticancer therapies .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals and advanced materials. Its unique properties allow it to be incorporated into formulations for coatings, adhesives, and other polymeric materials.

作用機序

The mechanism of action of 2-Allyl-3-bromophenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The allyl group can also undergo metabolic transformations, contributing to the compound’s overall activity .

類似化合物との比較

- 2-Bromophenol

- 3-Bromophenol

- 4-Bromophenol

Comparison: 2-Allyl-3-bromophenol is unique due to the presence of both an allyl group and a bromine atom on the phenol ring. This combination imparts distinct chemical reactivity and biological activity compared to other bromophenols. For instance, the allyl group can undergo additional reactions such as polymerization or cross-linking, which are not possible with simple bromophenols .

生物活性

2-Allyl-3-bromophenol is a bromophenolic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into the various biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an allyl group and a bromine atom attached to a phenolic ring, which is crucial for its biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its cytotoxic effects on various cancer cell lines, including:

- HeLa (cervical cancer)

- HCT-116 (colon cancer)

- A549 (lung cancer)

The compound showed an IC50 value of approximately 14.6 µM against HCT-116 cells, indicating moderate effectiveness in inhibiting cell proliferation .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| HCT-116 | 14.6 |

| A549 | 15.2 |

Enzyme Inhibition

In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : The compound exhibited a Ki value of 6.54 ± 1.03 nM , indicating potent inhibition which suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Carbonic Anhydrase (CA) : It also showed effective inhibition against hCA I and II isoenzymes with Ki values ranging from 1.63 ± 0.11 nM to 25.67 ± 4.58 nM .

Table 2: Enzyme Inhibition by this compound

| Enzyme | Ki Value (nM) |

|---|---|

| Acetylcholinesterase (AChE) | 6.54 ± 1.03 |

| Carbonic Anhydrase I (CA I) | 1.63 ± 0.11 |

| Carbonic Anhydrase II (CA II) | 15.05 ± 1.07 |

The mechanisms underlying the biological activities of this compound have been explored in several studies:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and increasing reactive oxygen species (ROS) production .

- Cell Cycle Arrest : Research indicated that treatment with this compound can lead to cell cycle arrest at the G0/G1 phase, effectively halting proliferation in sensitive cell lines .

- Inhibition of Signaling Pathways : The compound appears to interfere with critical signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer .

Case Studies

Several case studies have highlighted the therapeutic potential of bromophenolic compounds similar to this compound:

- A study focusing on bromophenols isolated from marine algae demonstrated their ability to inhibit tumor growth in vivo, suggesting that derivatives like this compound could be developed into effective anticancer agents .

- Another investigation into the pharmacological properties of bromophenols revealed their anti-inflammatory and antimicrobial effects, further supporting their versatility as therapeutic agents .

特性

IUPAC Name |

3-bromo-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-4-7-8(10)5-3-6-9(7)11/h2-3,5-6,11H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGRBNBMTSKPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571974 | |

| Record name | 3-Bromo-2-(prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41389-15-5 | |

| Record name | 3-Bromo-2-(prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。